An In-depth Technical Guide to 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
An In-depth Technical Guide to 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and materials science. This document details a proposed synthetic pathway, explores potential applications based on structural analogy to known bioactive molecules, and outlines essential safety and handling protocols. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from related compounds and established chemical principles to provide a robust resource for researchers.
Introduction
2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline (CAS No. 1178843-15-6) is an aromatic amine containing both a difluoroethyl thioether and a fluoro substituent on the aniline scaffold.[1] The presence of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of organic molecules, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, fluorinated compounds are of great interest in drug discovery and development. This guide aims to consolidate the available knowledge and provide expert insights into the properties and potential of this compound.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline is presented in Table 1.
Table 1: Physicochemical Properties of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
| Property | Value | Source |
| CAS Number | 1178843-15-6 | [1][2][3] |
| Molecular Formula | C₈H₈F₃NS | [1] |
| Molecular Weight | 207.22 g/mol | [1] |
| Appearance | Predicted: Colorless to light yellow liquid or low melting solid | Inferred from related anilines[4][5][6] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Predicted: Insoluble in water, soluble in organic solvents like ethanol and ether | Inferred from related anilines[4][6] |
Spectral Properties
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¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the -NH₂ protons, and the protons of the difluoroethyl group. The difluoroethyl group would likely appear as a triplet of triplets due to coupling with both the geminal fluorine atoms and the adjacent methylene group.
-
¹³C NMR: The spectrum would display signals for the eight carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups. The carbon bearing the two fluorine atoms would show a characteristic triplet in the proton-decoupled spectrum due to carbon-fluorine coupling.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching vibrations, and C-S stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.22 g/mol ).
Proposed Synthesis
A specific, detailed synthesis protocol for 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline is not publicly available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous aryl thioethers and fluoroanilines. A potential two-step synthesis is outlined below, starting from the commercially available 2-amino-5-fluorothiophenol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline.
Step-by-Step Methodology (Proposed)
Step 1: S-Alkylation of 2-Amino-5-fluorothiophenol
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Reaction Setup: To a solution of 2-amino-5-fluorothiophenol in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃).
-
Addition of Alkylating Agent: To this mixture, add a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or a similar reactive species, dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Justification for Experimental Choices:
-
Solvent: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for heating if necessary.
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the thiol, facilitating the nucleophilic attack on the alkylating agent.
-
Alkylating Agent: 2,2-Difluoroethyl triflate is a highly reactive and suitable electrophile for the S-alkylation reaction.
Potential Applications
While specific applications for 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline have not been extensively reported, its structural features suggest significant potential in several areas of research and development.
Pharmaceutical Research
The primary anticipated application of this compound is as an intermediate in the synthesis of novel pharmaceutical agents. A structurally similar compound, 2-(2,2-difluoroethoxy)-5-fluoroaniline hydrochloride, is utilized in the development of new drugs, particularly those targeting cancer.[7] This suggests that 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline could serve as a valuable building block for the synthesis of kinase inhibitors or other targeted cancer therapies. The introduction of the difluoroethylthio group can enhance the lipophilicity and metabolic stability of a drug candidate, potentially improving its pharmacokinetic profile.
Agrochemicals
Fluoroaniline derivatives are also important intermediates in the agrochemical industry for the synthesis of herbicides and pesticides.[8] The unique electronic properties conferred by the fluorine substituents can enhance the biological activity and selectivity of these agents.
Materials Science
Aniline derivatives are used in the synthesis of polymers and other advanced materials. The presence of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics, making 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline a candidate for investigation in materials science applications.[7]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline is not publicly available. Therefore, it is imperative to handle this compound with the utmost care, assuming it possesses hazards similar to or greater than related fluoroaniline compounds. The following safety precautions are based on data for compounds like 2-fluoroaniline and 2-chloro-5-fluoroaniline.[4][5][9][10][11][12]
Hazard Identification
-
Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.
-
Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline is a compound with significant potential, particularly as an intermediate in the development of new pharmaceuticals. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and essential safety information based on the current state of knowledge. Further research into the synthesis and biological activity of this and related compounds is warranted to fully explore their potential in various scientific and industrial applications.
References
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PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]
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AccelaChemBio. (n.d.). [(5-aminopentyl)oxy]cyclohexane. Retrieved from [Link]
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ACCELA CHEMBIO INC. (n.d.). 1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. Retrieved from [Link]
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- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
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ChemBK. (n.d.). 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline. Retrieved from [Link]
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